4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound that features a unique combination of functional groups, including an isopropoxyphenyl group, a thiazolo[3,2-B][1,2,4]triazole ring, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Thiazolo[3,2-B][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a catalyst such as rhodium or nickel.
Introduction of the Isopropoxyphenyl Group: This step can be achieved through a substitution reaction, where the isopropoxy group is introduced to the phenyl ring.
Formation of the Methoxyphenyl Acetate Moiety: This step involves esterification, where methoxyphenol reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate: Similar structure but with a methoxy group instead of an isopropoxy group.
4-[(Z)-(2-(4-Ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The presence of the isopropoxy group in 4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets .
Properties
CAS No. |
618076-32-7 |
---|---|
Molecular Formula |
C23H21N3O5S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-[6-oxo-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C23H21N3O5S/c1-13(2)30-17-8-6-16(7-9-17)21-24-23-26(25-21)22(28)20(32-23)12-15-5-10-18(31-14(3)27)19(11-15)29-4/h5-13H,1-4H3/b20-12- |
InChI Key |
UUUGMUFTECVFLZ-NDENLUEZSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC(=O)C)OC)/SC3=N2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)SC3=N2 |
Origin of Product |
United States |
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